molecular formula C22H22ClF2NO2S B12520146 4-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)butanenitrile

4-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)butanenitrile

Cat. No.: B12520146
M. Wt: 437.9 g/mol
InChI Key: WCHDVJKTPFNXLD-UHFFFAOYSA-N
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Description

4-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)butanenitrile is a useful research compound. Its molecular formula is C22H22ClF2NO2S and its molecular weight is 437.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-((1S,4R)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)butanenitrile , also known as MK-0752, is a complex organic molecule notable for its potential biological activity, particularly in the context of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H21ClF2O3S
  • Molecular Weight : 428.9 g/mol
  • CAS Number : 471905-69-8

The structure features a cyclohexyl ring substituted with a sulfonyl group and difluorophenyl moieties, contributing to its pharmacological properties. The presence of the 4-chlorophenylsulfonyl group enhances its reactivity towards biological targets.

Structural Representation

FeatureDescription
Chiral CentersYes (1S, 4R configuration)
Functional GroupsSulfonyl, nitrile
Key Substituents4-Chlorophenyl, 2,5-Difluorophenyl

MK-0752 primarily functions as a γ-secretase inhibitor , which is crucial in the modulation of amyloid precursor protein (APP) processing. This inhibition is significant in the context of Alzheimer's disease due to its role in reducing amyloid-beta peptide production.

Pharmacokinetics

Research indicates that MK-0752 exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed following oral administration.
  • Metabolism : Undergoes extensive hepatic metabolism with various metabolites identified.
  • Excretion : Primarily eliminated via urine, with significant percentages excreted as metabolites within 5 days post-administration.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study demonstrated that MK-0752 effectively reduced amyloid plaque formation in transgenic mouse models of Alzheimer’s disease. The treatment led to a significant decrease in brain amyloid levels compared to control groups .
  • Oncological Applications :
    • In vitro studies showed that MK-0752 inhibits cancer cell proliferation in several lines, suggesting potential applications in cancer therapy. It was observed to induce apoptosis in certain cancer cell types while sparing normal cells.
  • Safety and Tolerability :
    • Clinical trials have reported manageable side effects associated with MK-0752, including gastrointestinal disturbances and transient liver enzyme elevations. Long-term studies are ongoing to assess its safety profile comprehensively .

Comparative Biological Activity

To better understand the biological activity of MK-0752, a comparison with structurally related compounds is insightful:

Compound NameMechanism of ActionNotable Effects
4-(4-Chlorophenylsulfonyl)-2-methylphenolAnti-inflammatoryReduces inflammation markers
2-(2-Fluorophenylsulfonyl)propanoic acidAnalgesicPain relief in animal models
3-(trifluoromethylphenyl)sulfonamideAntimicrobialEffective against bacterial strains

Properties

Molecular Formula

C22H22ClF2NO2S

Molecular Weight

437.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]butanenitrile

InChI

InChI=1S/C22H22ClF2NO2S/c23-17-4-7-19(8-5-17)29(27,28)22(20-15-18(24)6-9-21(20)25)12-10-16(11-13-22)3-1-2-14-26/h4-9,15-16H,1-3,10-13H2

InChI Key

WCHDVJKTPFNXLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CCCC#N)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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